![molecular formula C22H24N2O4 B2481063 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946288-78-4](/img/structure/B2481063.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" typically involves cyclopropanation reactions and the construction of quinoline derivatives. For instance, the temperature tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes is facilitated by SnCl4, showcasing a methodology for constructing nitrogen heterocyclic compounds related to the target molecule (Porashar et al., 2022). Additionally, Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines demonstrates the application of cyclopropane derivatives in constructing complex quinoline structures (Wan et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds incorporating cyclopropanecarbonyl and quinoline derivatives often involves intricate arrangements of atoms and bonds. For example, the study on 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile highlights the importance of understanding the spatial arrangement and overlapping of fused-ring systems and substituents for the synthesis and application of these molecules (Asiri et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving cyclopropane derivatives and quinolines are diverse and can lead to various functional molecules. The diastereoselective synthesis of substituted 2H-chromen-2-one and quinolin-2(1H)-one linked cyclopropanes in water demonstrates the versatility of cyclopropanes in synthesizing complex molecules with specific stereochemistry (Anand et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Studies on the crystal structure and spectroscopic properties can provide insights into the behavior of these molecules under different conditions. The synthesis and characterization of 7,9-Dibromobenzo[h]quinolin-10-ol, for example, offer valuable data on the physical properties, including crystal structure and emission characteristics, of quinoline derivatives (Tsai et al., 2017).
Chemical Properties Analysis
The chemical properties of "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" and related compounds are central to their potential applications in various fields. The Rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones, leading to quinolin-4(1H)-one scaffolds, underscores the importance of understanding the reactivity and transformation pathways of cyclopropane and quinoline derivatives (Liu et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclopropane and Quinoline Derivatives Synthesis
Cyclopropanols, when oxidatively ring-opened with AgNO_3-K_2S_2O_8, produce β-keto radicals that are successfully added to quinones to furnish γ-carbonyl quinones. This method aids in synthesizing cytotoxic natural products, indicating the potential of compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide in medicinal chemistry (Ilangovan, Saravanakumar, & Malayappasamy, 2013).
Yb(OTf)_3-Mediated Annulation
The use of cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes in Yb(OTf)_3-mediated annulation for synthesizing polysubstituted quinolines showcases the compound's role in creating structurally complex and potentially bioactive molecules (Wan et al., 2021).
Potential Therapeutic Applications
Neurotropic and Psychotropic Profiling
The study of psycho- and neurotropic properties of novel quinolin-4-ones suggests that certain derivatives could exhibit specific sedative effects and considerable anti-amnesic activity. This highlights the potential of quinoline derivatives in developing new psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural and Spectroscopic Analysis
Structural Aspects of Quinoline Derivatives
The study of structural aspects and properties of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline salts with mineral acids. This versatility in physical properties underscores the compound's utility in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Constrained ACC Derivatives
The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to novel cyclopropanation processes, yielding derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This showcases the compound's role in synthesizing novel constrained systems for further chemical and biological evaluation (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-10-7-16(13-20(19)28-2)21(25)23-17-8-9-18-15(12-17)4-3-11-24(18)22(26)14-5-6-14/h7-10,12-14H,3-6,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVCQNQBYYNVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)
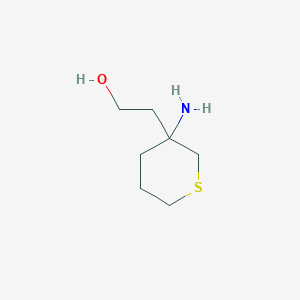
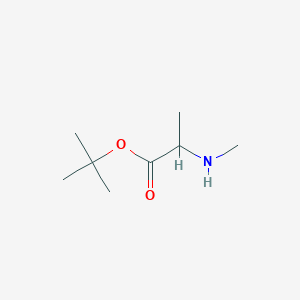

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)
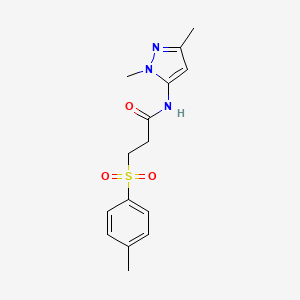
![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
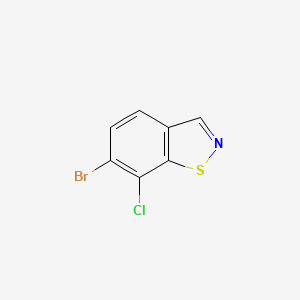
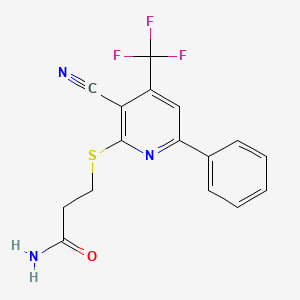
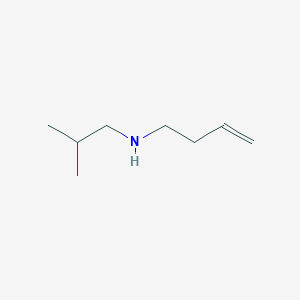
![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)
